Odonicin

Vue d'ensemble

Description

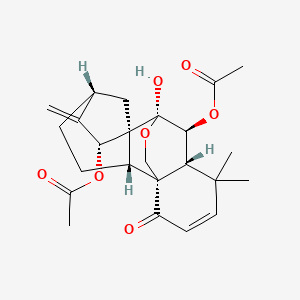

[(1S,2S,5R,7R,8S,9S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate is a natural product found in Isodon eriocalyx, Isodon henryi, and other organisms with data available.

Applications De Recherche Scientifique

Biological Activities : Odonicin, an ent-kaurene diterpenoid, has been identified as having various biological activities such as antitumor, antibacterial, and anti-HIV activities. It was first isolated from the leaves and tender branches of Isodon henryi, a plant used in Chinese traditional medicine (Li et al., 2004).

Chemical Structure and Isolation : Research on the stereochemistry structure of this compound contributes to a better understanding of its potential applications. The chemical properties and isolation techniques are essential for further applications in medicinal chemistry and pharmacology (Li et al., 2004).

Potential in Pharmacology : Studies indicate that compounds like this compound could be explored for their therapeutic potentials, given their diverse biological activities. This could lead to the development of new drugs for treating various diseases based on the properties of this compound (Li et al., 2004).

Association with Other Compounds : this compound has been studied alongside other diterpenoids like nervosanin A and B, effusanin A and E, and neorabdosin. Understanding its relation and differences with these compounds could provide insights into its unique properties and applications (Wang Xian-rong et al., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2S,5R,7R,8S,9S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZWMBLJPXPZSQ-CMJIRCKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@]3(CO[C@]1([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)C(=O)C=CC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

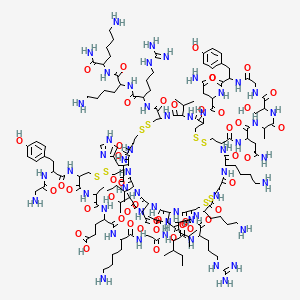

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Odonicin and where is it found?

A1: this compound is an ent-kaurene diterpenoid primarily isolated from plants within the Isodon genus, formerly known as Rabdosia. These plants are frequently used in traditional Chinese medicine. For example, this compound has been isolated from Isodon henryi [], Isodon japonicus [], and Isodon nervosus [], as well as Rabdosia nervosa [, ].

Q2: What is the chemical structure of this compound?

A2: While a specific molecular formula and weight weren't explicitly provided in the abstracts, the structure of this compound was determined to be ent-6α, 15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one []. This information, along with spectroscopic data from various techniques like NMR and mass spectrometry, allows for a complete structural characterization.

Q3: What analytical methods are commonly used to identify and quantify this compound?

A3: High Performance Liquid Chromatography (HPLC) is a prominent method for both identifying and quantifying this compound in plant material []. Researchers utilize a Diamonsil C18 chromatographic column with a methanol-water mobile phase for separation, followed by detection at a wavelength of 227 nm [].

Q4: Are there any known derivatives or structural analogs of this compound found in the same plant species?

A4: Yes, several other ent-kaurene diterpenoids are often found alongside this compound in Isodon and Rabdosia species. These include:

- Nodosinin: A B-secokaurene derivative closely related to Isodoacetal and found in Isodon japonicus [].

- Isodocarpin: Isolated alongside this compound from Isodon nervosus [].

- Lasiodonin: Identified in Isodon Japonica, marking the first time this compound was isolated from the plant [].

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound or its analogs?

A5: While the provided abstracts don't delve into specific SAR studies for this compound, understanding the structural similarities and differences between this compound and related diterpenoids like Nodosinin and Isodocarpin [, ] is crucial for future investigations into their respective biological activities and potential medicinal applications.

Q6: What is the historical context of this compound research?

A6: Research on this compound and other diterpenoids from Isodon and Rabdosia species has been ongoing for several decades. Early studies focused on the isolation and structural elucidation of these compounds [], with subsequent research exploring their potential biological activities.

Q7: Are there any known applications of this compound outside of basic research?

A7: While this compound itself hasn't been widely developed for commercial applications, ent-kaurene diterpenoids as a class are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties []. This suggests that further research into this compound and its analogs could potentially lead to the development of new pharmaceuticals or other valuable compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.